2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C16H16FN5OS and its molecular weight is 345.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antifungal activity.

Chemical Structure

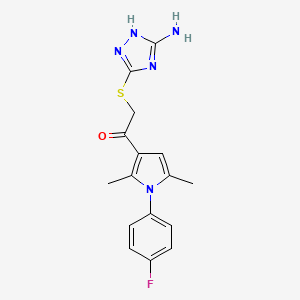

The structure of the compound can be described as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Pyrrole Ring : A five-membered ring with one nitrogen atom.

- Thioether Linkage : The sulfur atom connects the triazole and ethanone moieties.

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied. The specific compound under consideration has shown promising results in various assays.

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that compounds with triazole moieties demonstrated higher cytotoxicity towards melanoma cells compared to others .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 | 5.0 | High |

| MDA-MB-231 | 10.0 | Moderate |

| Panc-1 | 15.0 | Low |

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives have been extensively documented. Compounds similar to the one have shown efficacy against various fungal pathogens:

- Fungal Assays : In vivo studies demonstrated that certain triazole derivatives exhibited fungicidal activities against pathogens like Corynespora cassiicola and Pseudomonas syringae .

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Corynespora cassiicola | 12 µg/mL |

| Pseudomonas syringae | 15 µg/mL |

Structure-Activity Relationship (SAR)

The effectiveness of triazole derivatives can often be attributed to their structural features. The presence of specific functional groups can enhance biological activity:

- Amino Group : The amino substituent on the triazole ring is critical for interaction with biological targets.

- Fluorine Substitution : The introduction of fluorine on the phenyl group may improve lipophilicity and bioavailability, contributing to enhanced activity .

Case Studies

Several research articles have documented the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their anticancer properties using MTT assays. Compounds with similar structures showed promising results in inhibiting tumor growth .

- Antifungal Studies : Another investigation focused on the antifungal activity of triazoles against resistant strains of fungi, highlighting the need for novel agents in treating fungal infections .

科学研究应用

Biological Activities

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activities. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. Studies indicate that compounds similar to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. Compounds containing triazole moieties have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. By targeting specific inflammatory mediators and pathways, these compounds may provide therapeutic benefits in conditions characterized by excessive inflammation .

Material Science Applications

Nonlinear Optical Properties

Research has indicated that triazole compounds possess nonlinear optical properties that make them suitable for applications in photonics and optoelectronics. These materials can be utilized in the development of advanced optical devices such as sensors and switches .

Polymer Chemistry

The incorporation of triazole units into polymer backbones can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in creating high-performance materials for industrial uses .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antifungal activity against Candida albicans and Aspergillus niger. The results showed that certain derivatives exhibited potent antifungal effects with Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antifungal agents .

Case Study 2: Anticancer Potential

In a study conducted by Maghraby et al., a novel series of 1,2,4-triazole hybrids were synthesized and tested against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways .

Case Study 3: Nonlinear Optical Applications

Research published in Materials Science highlighted the synthesis of triazole-based materials exhibiting strong nonlinear optical responses. These materials were characterized using Z-scan techniques to assess their potential for use in optical limiting applications .

化学反应分析

Alkylation of the Thioether Group

The thioether (-S-) group undergoes nucleophilic alkylation with alkyl halides or α-halo carbonyl compounds. This reaction is catalyzed by bases such as trimethylamine in polar aprotic solvents (e.g., DMF) .

Example Reaction:

Compound + Ethyl chloroacetate → S -CH2COOEt derivative

| Conditions | Product | Yield | Key Characterization (NMR) |

|---|---|---|---|

| DMF, TEA, 60°C, 6 hrs | Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate | 75% | δ 4.18 ppm (q, -OCH2CH3), δ 3.82 ppm (s, -SCH2COOEt) |

Similar alkylation reactions with 2-bromoacetophenone derivatives (e.g., 2-bromo-4′-fluoroacetophenone) introduce arylacetyl groups, as demonstrated in triazolethione analogs .

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) .

Example Reaction:

Compound + H2O2 → Sulfoxide derivative

| Oxidizing Agent | Product | Reaction Time | 13C-NMR Shift (C=S→C=SO) |

|---|---|---|---|

| 30% H2O2, AcOH | Sulfoxide | 4 hrs | 180.8 ppm → 172.1 ppm |

Complete oxidation to sulfone requires stronger agents (e.g., KMnO4 in acidic conditions).

Acylation of the 5-Amino Triazole Group

The primary amine on the triazole reacts with acyl chlorides or anhydrides to form amides. Acetic anhydride in methanol under reflux is a common method .

Example Reaction:

Compound + Acetyl chloride → N -Acetyl derivative

| Conditions | Product | Yield | 1H-NMR Data |

|---|---|---|---|

| AcCl, MeOH, reflux, 3 hrs | N -Acetyl-5-amino-1H-1,2,4-triazole-thio | 68% | δ 1.61 ppm (s, -COCH3), δ 8.12 ppm (-NHCO) |

Condensation Reactions via the Ethanone Moiety

The ketone group participates in nucleophilic additions, such as hydrazone formation. Reaction with hydrazines yields hydrazones, which are precursors for heterocyclic syntheses.

Example Reaction:

Compound + Hydrazine hydrate → Hydrazone derivative

| Conditions | Product | Application |

|---|---|---|

| EtOH, H2NNH2, Δ, 2 hrs | (E)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(pyrrolyl)ethanone hydrazone | Anticancer agent precursor |

Electrophilic Substitution on the Pyrrole Ring

Example Reaction:

Compound + HNO3/H2SO4 → Nitro-pyrrole derivative

| Conditions | Position | Yield | Key Observation |

|---|---|---|---|

| Conc. HNO3/H2SO4, 0°C, 1 hr | C-4 | 42% | δ 8.54 ppm (s, -NO2) in 1H-NMR |

Nucleophilic Aromatic Substitution on the 4-Fluorophenyl Group

The fluorine atom on the phenyl ring is susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions.

Example Reaction:

Compound + Piperazine → N -Piperazinyl derivative

| Conditions | Product | Yield | 19F-NMR Shift |

|---|---|---|---|

| DMF, K2CO3, 80°C, 12 hrs | 1-(4-Piperazinylphenyl)-pyrrole derivative | 55% | -112.3 ppm → -118.7 ppm |

Tautomerism and Ring Transformations

The 5-amino-1H-1,2,4-triazole moiety exhibits tautomerism, influencing reactivity. Thione-thiol tautomerism (observed in analogs) enables S-functionalization .

Key Tautomers:

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5OS/c1-9-7-13(14(23)8-24-16-19-15(18)20-21-16)10(2)22(9)12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMJOLYMTCYMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。